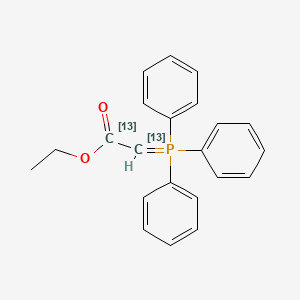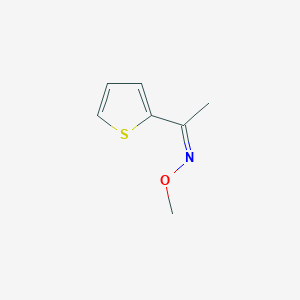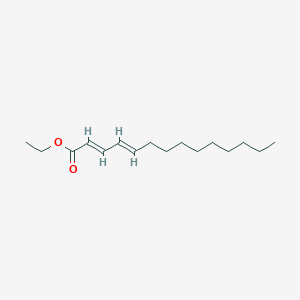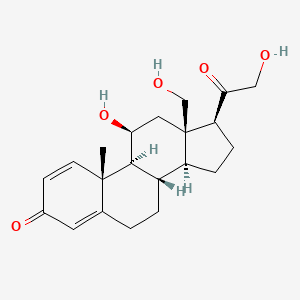
1-Dehydroaldosterone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Dehydro Aldosterone, also known as delta1-Aldosterone, is a synthetic steroid hormone. It is a derivative of aldosterone, a mineralocorticoid hormone produced by the adrenal cortex. This compound is characterized by the presence of a double bond between the first and second carbon atoms in the steroid nucleus, which distinguishes it from its parent compound, aldosterone.
准备方法
Synthetic Routes and Reaction Conditions
1-Dehydro Aldosterone can be synthesized through various chemical pathways. One common method involves the enzymatic conversion of 11α-Hydroxy-16-epoxy progesterone to 1,2-dehydro-11α-hydroxy-16-epoxy progesterone, which serves as a key intermediate in the synthesis of corticosteroids . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1-Dehydro Aldosterone often involves large-scale chemical synthesis using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitation and purification . This method ensures high purity and precise measurement of the compound, which is essential for its use in various applications.
化学反应分析
Types of Reactions
1-Dehydro Aldosterone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents.
Substitution: Various substituents can be introduced into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of 1-Dehydro Aldosterone, which can have different biological activities and applications.
科学研究应用
1-Dehydro Aldosterone has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material in the study of steroid chemistry and the development of new synthetic pathways.
Biology: The compound is used to study the effects of mineralocorticoids on cellular processes and gene expression.
Industry: The compound is used in the production of various pharmaceuticals and as a standard in quality control processes.
作用机制
1-Dehydro Aldosterone exerts its effects by binding to mineralocorticoid receptors (MR) in target tissues, such as the kidneys, colon, and cardiovascular system . This binding activates a cascade of molecular events, including the regulation of gene transcription and protein synthesis. The primary molecular targets include the epithelial sodium channel (ENaC) and the sodium-potassium ATPase pump, which play crucial roles in maintaining electrolyte and water balance in the body .
相似化合物的比较
Similar Compounds
Similar compounds to 1-Dehydro Aldosterone include:
Aldosterone: The parent compound, which lacks the double bond between the first and second carbon atoms.
Dehydroepiandrosterone (DHEA): Another steroid hormone with similar structural features but different biological functions.
Corticosterone: A glucocorticoid with similar chemical properties but different physiological roles.
Uniqueness
1-Dehydro Aldosterone is unique due to its specific structural modification, which imparts distinct biological activities compared to its parent compound, aldosterone. This uniqueness makes it valuable in research and therapeutic applications, particularly in understanding and treating conditions related to mineralocorticoid function.
属性
分子式 |
C21H28O5 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h6-8,14-17,19,22-23,25H,2-5,9-11H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1 |
InChI 键 |
NQRIKQLQQGVSIZ-ZVIOFETBSA-N |
手性 SMILES |
C[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO)O |
规范 SMILES |
CC12C=CC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


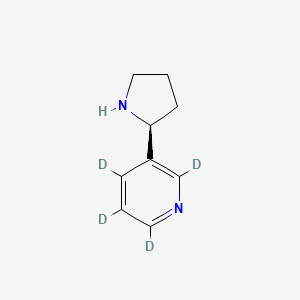
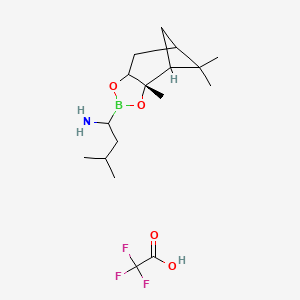
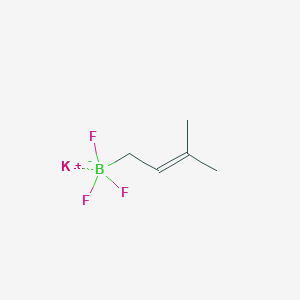
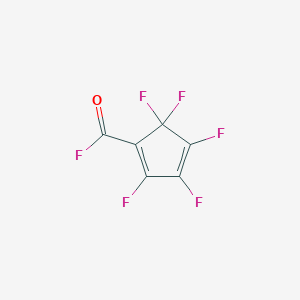
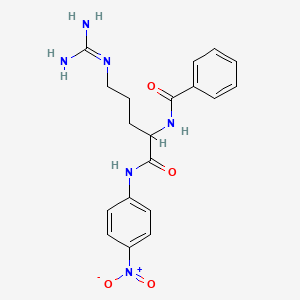
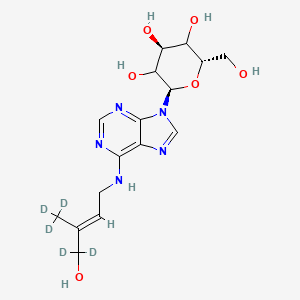
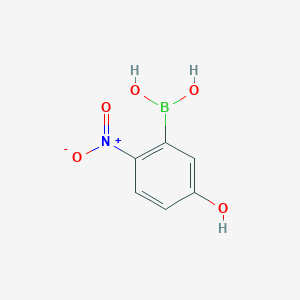
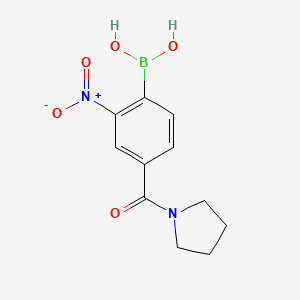
![5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B13405837.png)
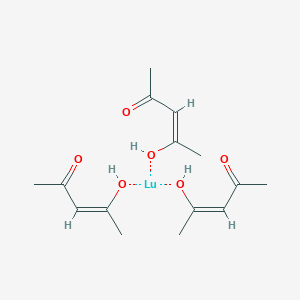
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13405850.png)
